molecular formula C10H11FO3 B3126472 5-(Dimethoxymethyl)-2-fluorobenzaldehyde CAS No. 334019-14-6

5-(Dimethoxymethyl)-2-fluorobenzaldehyde

Cat. No.: B3126472
CAS No.: 334019-14-6
M. Wt: 198.19 g/mol
InChI Key: FOACLZSTLHQPNC-UHFFFAOYSA-N
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Description

5-(Dimethoxymethyl)-2-fluorobenzaldehyde is a fluorinated aromatic building block featuring an acetal-protected aldehyde group. This protection strategy makes the compound highly valuable in multi-step organic synthesis, as the aldehyde is stabilized against reactive conditions and can be readily deprotected back to the carbonyl form when needed . The presence of the fluorine atom, an electron-withdrawing group, can significantly influence the electronic properties of the benzene ring and can serve as a handle for further functionalization, for instance, via nucleophilic aromatic substitution . Compounds of this structural class, such as 5-Bromo-2-fluorobenzaldehyde dimethyl acetal, are key intermediates in synthetic pathways, including Suzuki-Miyaura cross-coupling reactions, to create biaryl structures common in pharmaceutical agents and functional materials . The protected aldehyde group is particularly crucial in sequential reaction sequences where other reactive sites, such as boronic acids or halogen substituents, must be modified first without compromising the aldehyde functionality . As a reagent, it is instrumental in developing more complex molecules, including Schiff base ligands for catalysis and antimicrobial agents, highlighting its broad utility in medicinal and materials chemistry research . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(dimethoxymethyl)-2-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-13-10(14-2)7-3-4-9(11)8(5-7)6-12/h3-6,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOACLZSTLHQPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC(=C(C=C1)F)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 5 Dimethoxymethyl 2 Fluorobenzaldehyde Derivatives

Reactivity Profiles of the Aldehyde Functionality (Post-Deprotection)

The dimethoxymethyl group serves as a protecting group for the aldehyde functionality. Acid-catalyzed hydrolysis readily cleaves the acetal (B89532) to reveal the reactive aldehyde, 2-fluoro-5-formylbenzaldehyde. The subsequent reactivity is dictated by the electrophilic nature of the carbonyl carbon, which is influenced by the electronic effects of the substituents on the aromatic ring.

Once deprotected, the aldehyde group of 2-fluoro-5-formylbenzaldehyde is susceptible to nucleophilic attack. The general mechanism involves the nucleophile adding to the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. libretexts.orgopenstax.org Subsequent protonation yields an alcohol. openstax.orglibretexts.org The reactivity of the aldehyde is enhanced by the electron-withdrawing nature of the fluorine atom ortho to it, which increases the partial positive charge on the carbonyl carbon, making it more electrophilic. pressbooks.pub

Common nucleophilic addition reactions for this aldehyde would include:

Grignard Reactions: Reaction with organomagnesium halides (R-MgX) followed by an acidic workup to produce secondary alcohols.

Organolithium Reactions: Addition of organolithium reagents (R-Li) to form secondary alcohols.

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN) or a cyanide salt (e.g., NaCN) to yield a cyanohydrin.

Wittig Reaction: Reaction with phosphorus ylides to convert the carbonyl group into an alkene.

The table below summarizes the expected products from the reaction of 2-fluoro-5-formylbenzaldehyde with various nucleophiles.

Nucleophile (Reagent)Product TypeGeneral Structure of Product
Grignard Reagent (R-MgX)Secondary Alcohol
Organolithium (R-Li)Secondary Alcohol
Cyanide (:CN⁻)Cyanohydrin
Phosphorus Ylide (Ph₃P=CHR)Alkene

Note: The images in this table are illustrative representations of the product structures.

The aldehyde functionality readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. researchgate.netjecst.org This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. pressbooks.pub Compounds characterized by aromatic aldehydes are generally more stable and effective in forming Schiff bases than their aliphatic counterparts. researchgate.net

The reaction of 2-fluoro-5-nitrobenzaldehyde, a structurally similar compound, with amidines has been shown to result in cyclocondensation to form quinazolines. researchgate.net This indicates that the deprotected 2-fluoro-5-formylbenzaldehyde can act as a key precursor in the synthesis of heterocyclic systems through condensation pathways. The fluorine atom can subsequently be displaced in nucleophilic aromatic substitution reactions, facilitating ring closure.

A typical Schiff base formation is detailed below:

Reactants: 2-fluoro-5-formylbenzaldehyde and a primary amine (R-NH₂).

Intermediate: A hemiaminal (carbinolamine) is formed.

Product: An N-substituted imine (Schiff base).

Byproduct: Water.

Steric and Electronic Influences of the Dimethoxymethyl Group

The dimethoxymethyl group, as a protecting group, exerts significant steric and electronic effects on the molecule, distinct from the aldehyde it masks. nih.gov

Steric Influence: The dimethoxymethyl group is considerably bulkier than a formyl group. This steric hindrance can impede the approach of reagents to the ortho positions (the fluorine-bearing carbon and the C-6 carbon of the ring). This effect is particularly relevant in reactions involving the aromatic ring itself or the ortho-substituents before the deprotection step.

Electronic Influence: Electronically, an acetal group like dimethoxymethyl is considered to be relatively neutral or slightly electron-donating through resonance from the oxygen lone pairs, in stark contrast to the aldehyde group, which is a strong electron-withdrawing group due to both induction and resonance. This difference dramatically alters the electronic properties of the aromatic ring. While the aldehyde deactivates the ring towards electrophilic aromatic substitution, the dimethoxymethyl group has a much weaker deactivating or even a slightly activating effect. Conversely, the aldehyde's electron-withdrawing nature makes the ring more susceptible to nucleophilic aromatic substitution, an effect that is diminished when the aldehyde is protected as an acetal.

The following table compares the key properties influenced by the aldehyde and its protected form.

Property-CHO (Aldehyde)-CH(OCH₃)₂ (Dimethoxymethyl Acetal)
Steric Bulk LowHigh
Electronic Effect Strongly electron-withdrawing (-I, -M)Weakly electron-donating/neutral (+M, -I)
**Ring Reactivity (Electrophilic) **DeactivatedNear-neutral or weakly activated
Ring Reactivity (Nucleophilic) ActivatedDeactivated (relative to aldehyde)

Elucidation of Reaction Mechanisms

Aromatic aldehydes, including benzaldehyde (B42025) derivatives, are known to participate in a variety of photochemical reactions upon UV irradiation. nih.govbeilstein-journals.org The initial step is typically the excitation of the carbonyl group to a singlet excited state, followed by intersystem crossing to a more stable triplet state. nih.gov From this excited state, several reaction pathways are possible for related systems, which can be extrapolated to derivatives of 2-fluoro-5-formylbenzaldehyde.

Norrish Type I Cleavage: Homolytic cleavage of the bond between the carbonyl carbon and the aromatic ring can generate a formyl radical and a 2-fluoro-5-(dimethoxymethyl)phenyl radical. beilstein-journals.org

Hydrogen Abstraction: The excited carbonyl group can abstract a hydrogen atom from a suitable donor (e.g., the solvent), leading to the formation of a ketyl radical.

Paterno-Büchi Reaction: A [2+2] cycloaddition between the excited aldehyde and an alkene can form an oxetane. nih.govbeilstein-journals.org

Radical Generation for Polymerization: Benzaldehyde derivatives have been used as organic photocatalysts to initiate radical polymerization. nih.govbeilstein-journals.org

These photochemical transformations showcase the potential for derivatives of 5-(dimethoxymethyl)-2-fluorobenzaldehyde to serve as precursors for radical-mediated and cycloaddition reactions under photochemical conditions. nih.gov

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a pi-conjugated system in an intramolecular fashion. wikipedia.orglibretexts.orglibretexts.org While less common for simple benzaldehydes, derivatives can be designed to undergo such rearrangements. For example, an appropriately substituted derivative could potentially participate in a researchgate.netmdpi.com-hydride shift if a suitable polyene side chain were present. More synthetically relevant are beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangements like the Claisen rearrangement, which could be engineered by converting the aldehyde into a precursor like an allyl aryl ether. libretexts.orgimperial.ac.uk

The presence of the 2-fluoro substituent is particularly significant for cyclization reactions. Fluorine is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when the ring is activated by an electron-withdrawing group at the para position (the aldehyde group). researchgate.net This enables intramolecular SNAr cyclizations. For instance, if a nucleophile is introduced into a side chain at the C-6 position, it can displace the ortho-fluorine to form a new heterocyclic ring fused to the benzene (B151609) core. Such cyclization mechanisms are crucial in the synthesis of various benzo-fused heterocycles. researchgate.netmdpi.comacs.orgrsc.org

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block for Pharmaceutical Precursors

The synthesis of complex molecules for the pharmaceutical industry often relies on functionalized aromatic compounds. Fluorine-containing molecules, in particular, are of significant interest due to the unique properties fluorine can impart to a bioactive molecule, such as increased metabolic stability and binding affinity. However, specific examples of 5-(Dimethoxymethyl)-2-fluorobenzaldehyde being used for the synthesis of complex heterocyclic scaffolds, as an intermediate for specific bioactive molecules, or in the synthesis of dual kinase-bromodomain inhibitors could not be identified in the reviewed literature. General concepts in medicinal chemistry suggest that such a compound could be a valuable precursor, but concrete evidence of its application is lacking.

Utility in Agrochemical and Specialty Chemical Synthesis

Similar to the pharmaceutical sector, the agrochemical industry utilizes fluorinated organic compounds to develop new pesticides and herbicides. The electronic properties of the fluorine atom can enhance the efficacy and selectivity of these products. Specialty chemicals, which have a wide range of applications, are also often synthesized from unique building blocks. Nevertheless, no specific instances of this compound being employed in the synthesis of agrochemicals or specialty chemicals have been documented in the public domain.

Construction of Porphyrin Derivatives and Related Macrocycles

Porphyrins and their derivatives are a class of macrocyclic compounds with applications in areas such as photodynamic therapy, catalysis, and materials science. The synthesis of meso-substituted porphyrins often involves the condensation of pyrroles with aldehydes. While various benzaldehyde (B42025) derivatives are used in these syntheses, the use of this compound for this purpose has not been specifically reported. General methods for porphyrin synthesis are well-established, but the incorporation of this particular aldehyde into a porphyrin structure is not described in the available literature.

Development of Chiral Compounds and Asymmetric Transformations

The development of chiral compounds is crucial in many areas of chemistry, particularly in pharmaceuticals, where the stereochemistry of a molecule can determine its biological activity. Asymmetric transformations are the key to accessing enantiomerically pure compounds. While aldehydes are common substrates in a variety of asymmetric reactions, there is no specific information available on the use of this compound in the development of chiral compounds or as a substrate in asymmetric transformations.

Access to Chiral Diamine Derivatives

The synthesis of enantiomerically pure diamines is of significant interest due to their widespread use as chiral ligands in asymmetric catalysis, as resolving agents, and as key structural motifs in biologically active compounds. While direct synthetic routes to chiral diamines from this compound are not extensively documented in publicly available literature, the structural features of this aldehyde make it a promising candidate for such transformations through established synthetic methodologies.

One potential, though not yet specifically reported, avenue involves the conversion of the aldehyde to an imine, followed by a diastereoselective nucleophilic addition or a reductive coupling reaction. The fluorine substituent can influence the facial selectivity of the approach of a nucleophile, while the dimethoxymethyl group can be hydrolyzed to reveal a second aldehyde functionality for further elaboration into a second amine group. This hypothetical pathway underscores the potential of this compound as a precursor for novel chiral diamines.

Application in Asymmetric Imine Aziridination

A more concretely illustrated application of intermediates derived from compounds structurally related to this compound is in the field of asymmetric aziridination. Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as versatile synthetic intermediates. The stereoselective synthesis of aziridines, particularly those with multiple stereocenters, remains a challenging yet rewarding objective.

Research in this area has highlighted the utility of N-di-p-anisylmethyl (DAM) imines in asymmetric aziridination reactions. While not explicitly derived from this compound, the DAM group shares the structural feature of methoxy-substituted benzyl (B1604629) groups, which are electronically similar to the dimethoxymethylphenyl moiety. These DAM-protected imines have been shown to be effective substrates in catalytic asymmetric aziridination reactions, affording N-H aziridines after a facile deprotection step. The di-p-anisylmethyl group plays a crucial role in directing the stereochemical outcome of the aziridination and can be readily removed under mild acidic conditions.

Advanced Analytical and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-(Dimethoxymethyl)-2-fluorobenzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its structure.

Proton (¹H) NMR for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the aldehyde, aromatic, methoxy (B1213986), and acetal (B89532) protons.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.3s1H-CHO
~7.9dd1HH-6
~7.7ddd1HH-4
~7.2t1HH-3
~5.5s1H-CH(OCH₃)₂
~3.4s6H-OCH₃

The aldehyde proton is expected to appear as a singlet at a downfield chemical shift of around 10.3 ppm due to the strong deshielding effect of the carbonyl group. The aromatic protons would display a complex splitting pattern due to both proton-proton and proton-fluorine couplings. The proton at the 6-position (ortho to the aldehyde) would likely be a doublet of doublets, coupled to the proton at the 4-position and the fluorine atom. The proton at the 4-position would be a doublet of doublet of doublets, and the proton at the 3-position (ortho to the fluorine) would be a triplet. The acetal proton would appear as a singlet around 5.5 ppm, and the six equivalent methoxy protons would give a sharp singlet at approximately 3.4 ppm.

Carbon (¹³C) NMR for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon atom.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~188 (d)C=O
~163 (d, ¹JCF)C-2
~138 (d)C-5
~135 (d)C-4
~128 (d)C-6
~125 (d)C-1
~116 (d, ²JCF)C-3
~102-CH(OCH₃)₂
~53-OCH₃

The aldehyde carbon is expected at the most downfield position, around 188 ppm, and may appear as a doublet due to coupling with the fluorine atom. The carbon atom directly bonded to the fluorine (C-2) will show a large one-bond carbon-fluorine coupling constant (¹JCF) and appear at a significantly downfield-shifted position (around 163 ppm). The other aromatic carbons will also exhibit smaller carbon-fluorine couplings. The acetal carbon will be observed around 102 ppm, and the methoxy carbons will appear at approximately 53 ppm.

Fluorine (¹⁹F) NMR for Fluorine Environment Elucidation

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to analyze fluorine-containing compounds. The chemical shift of the fluorine atom is highly dependent on its electronic environment. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of organofluorine compounds can vary significantly based on their environment. Aromatic fluorine compounds typically have chemical shifts in the range of -100 to -170 ppm relative to a CFCl₃ standard. The fluorine atom in this molecule is predicted to have a chemical shift in the range of -110 to -130 ppm.

Application of Chiral Solvating Agents in Enantiomeric Excess Determination

The technique of using chiral solvating agents (CSAs) in NMR spectroscopy is employed to determine the enantiomeric excess of chiral molecules. CSAs form diastereomeric complexes with the enantiomers of a chiral analyte, leading to the differentiation of their NMR signals. However, this compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it exists as a single structure and not as a pair of enantiomers. Consequently, the application of chiral solvating agents for the determination of enantiomeric excess is not relevant to this compound.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. The theoretical exact mass of this compound (C₁₀H₁₁FO₃) can be calculated by summing the exact masses of its constituent atoms.

Calculated Exact Mass:

Carbon (¹²C): 10 x 12.000000 = 120.000000

Hydrogen (¹H): 11 x 1.007825 = 11.086075

Fluorine (¹⁹F): 1 x 18.998403 = 18.998403

Oxygen (¹⁶O): 3 x 15.994915 = 47.984745

Total Exact Mass: 198.069223

An experimental HRMS measurement for the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ that matches this calculated value to within a few parts per million (ppm) would provide strong evidence for the elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) in Reaction Monitoring

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for the real-time, in-situ monitoring of organic reactions, offering high sensitivity and fast response times without the need for sample pretreatment. bohrium.com Its application in monitoring the synthesis of this compound, typically formed via the acetalization of 5-formyl-2-fluorobenzaldehyde, allows for the dynamic tracking of reactants, intermediates, and the final product. bohrium.comresearchgate.net

In a typical setup, a small aliquot of the reaction mixture is continuously introduced into the ESI source. The "soft" ionization technique of ESI is particularly advantageous as it generally does not cause fragmentation of the analyte, allowing for the clear identification of the molecular ions of the species present in the reaction vessel. rsc.org For the acetalization reaction, researchers can monitor the depletion of the starting aldehyde and the simultaneous appearance of the desired dimethyl acetal product. This real-time data enables the precise determination of reaction endpoints, optimization of reaction conditions (such as temperature, catalyst loading, and reaction time), and the detection of any potential side products or short-lived intermediates. researchgate.net The high resolution of modern mass spectrometers can further aid in the unambiguous identification of all species involved in the reaction pathway. bohrium.com

Fragmentation Pattern Analysis

While ESI-MS is valued for its soft ionization, fragmentation analysis, often achieved through tandem mass spectrometry (MS/MS), provides invaluable structural information. By inducing fragmentation of the parent molecular ion of this compound, a characteristic fragmentation pattern is generated, which serves as a molecular fingerprint.

The fragmentation of benzaldehyde (B42025) derivatives typically involves cleavages at the bonds adjacent to the carbonyl group and within the substituent groups. docbrown.infolibretexts.org For this compound, the fragmentation of its molecular ion would be expected to follow pathways characteristic of both benzaldehydes and acetals. docbrown.infopsu.edu

Key expected fragmentation pathways include:

Loss of a methoxy group (-OCH₃): This would result in a prominent fragment ion.

Loss of the entire dimethoxymethyl group: Cleavage of the C-C bond between the aromatic ring and the acetal group.

Cleavage within the acetal: Loss of formaldehyde (B43269) (CH₂O) from the dimethoxymethyl group.

Loss of the formyl group (-CHO): A common fragmentation for benzaldehydes. docbrown.info

A proposed fragmentation pattern is detailed in the table below.

Fragment Ion (m/z) Proposed Structure/Formula Neutral Loss
198[C₁₀H₁₁FO₃]⁺ (Molecular Ion)-
167[C₉H₈FO₂]⁺OCH₃
153[C₈H₆FO₂]⁺CH₃OCH₂
123[C₇H₄FO]⁺CH(OCH₃)₂
95[C₆H₄F]⁺CO, CH(OCH₃)₂

This table presents a hypothetical fragmentation pattern based on the principles of mass spectrometry and the known fragmentation of related structures.

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method would be most suitable for this analysis.

A typical HPLC system for the analysis of this compound would consist of a C18 column as the stationary phase, which is effective for separating moderately polar organic molecules. nih.govrsc.orgrsc.org The mobile phase would likely be a gradient mixture of an aqueous component (such as water with a small amount of acid, like acetic acid, to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic ring of the compound exhibits strong absorbance, typically around 254 nm. researchgate.net This method allows for the quantification of the compound and the detection of impurities with high sensitivity and resolution. nih.govrsc.orgrsc.org

HPLC Parameter Suggested Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile/Water gradient
Detector UV at 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL

This table outlines a general-purpose HPLC method suitable for the analysis of aromatic aldehydes.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile compounds. Given the nature of this compound, it should be amenable to GC-MS analysis. nih.gov This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of the compound and any volatile impurities. nih.govresearchgate.netscirp.org

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (like helium) through a capillary column. nih.gov The column, often coated with a non-polar or moderately polar stationary phase, separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for each component. nih.govscirp.org

GC-MS Parameter Suggested Condition
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C
MS Detector Electron Ionization (EI) at 70 eV

This table provides a general set of GC-MS conditions that could be adapted for the analysis of this compound.

For the purification of this compound on a larger scale, preparative column chromatography is the method of choice. This technique utilizes a stationary phase, typically silica (B1680970) gel, packed into a glass column. beilstein-journals.orgresearchgate.net The crude product is loaded onto the column and eluted with a suitable solvent system (mobile phase).

The choice of eluent is critical for achieving good separation. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is commonly used for compounds of moderate polarity. researchgate.net The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity. The separation is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product. Care must be taken to avoid acidic conditions on the silica gel, which could potentially hydrolyze the acetal back to the aldehyde. This can be mitigated by using a neutral stationary phase like alumina (B75360) or by adding a small amount of a base such as triethylamine (B128534) to the eluent. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The most prominent peaks would include:

C-H stretching (aromatic): A band just above 3000 cm⁻¹. docbrown.info

C-H stretching (aliphatic): Bands in the region of 2800-3000 cm⁻¹ corresponding to the methyl groups of the acetal. pressbooks.publibretexts.org

C=O stretching (aldehyde): A strong, sharp absorption around 1700-1710 cm⁻¹ due to conjugation with the aromatic ring. docbrown.infopressbooks.publibretexts.org

C=C stretching (aromatic): A series of absorptions in the 1450-1600 cm⁻¹ region. docbrown.info

C-O stretching (acetal): Strong bands in the 1050-1150 cm⁻¹ region.

C-F stretching: A characteristic absorption in the 1200-1300 cm⁻¹ range.

The presence and specific wavenumbers of these absorption bands provide strong evidence for the presence of the aldehyde, fluorinated aromatic ring, and dimethoxymethyl functional groups, thus confirming the identity of the compound. masterorganicchemistry.com

Functional Group Characteristic Absorption (cm⁻¹)
Aromatic C-H~3030
Aldehyde C-H~2750 and ~2850
Aliphatic C-H2850-2960
Aromatic C=C1450-1600
Aldehyde C=O~1705
Acetal C-O1050-1150
C-F1200-1300

This table summarizes the expected characteristic IR absorption frequencies for this compound.

Absence of Publicly Available Crystallographic Data for this compound

Despite a thorough search of scientific literature and structural databases, no publically accessible X-ray crystallography data for the compound this compound could be identified.

X-ray crystallography is a definitive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides crucial information about a molecule's conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. Such data is fundamental for understanding the compound's physical and chemical properties.

While crystallographic studies have been conducted on structurally related compounds, such as derivatives of 2-fluorobenzaldehyde (B47322) containing different substituents at the 5-position, the specific data for the dimethoxymethyl derivative remains unreported in the surveyed scientific domain.

The availability of X-ray crystallographic data is contingent on researchers successfully crystallizing the compound and then analyzing it using diffraction techniques. The results are often published in peer-reviewed journals or deposited in crystallographic databases. The absence of such information for this compound suggests that either the solid-state structure has not yet been determined, or the findings have not been made publicly available.

Consequently, a detailed analysis of the solid-state structural determination for this compound, including data tables of crystallographic parameters, cannot be provided at this time. Further research and publication in this specific area would be required to enable a comprehensive discussion on its crystal structure.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT)

Detailed Density Functional Theory (DFT) calculations, which are instrumental in understanding the electronic structure and reactivity of molecules, have not been published for 5-(Dimethoxymethyl)-2-fluorobenzaldehyde.

Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting electrophilic and nucleophilic attack sites, is not available.

There are no published studies that elucidate the transition states and energy barriers for reactions involving this compound, which would provide insight into its kinetic and thermodynamic profiles.

Molecular Dynamics Simulations for Solvent Effects

Molecular dynamics simulations, which would offer a detailed understanding of how different solvents influence the behavior and conformation of this compound, have not been reported in the available literature.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

No Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) models specific to this compound have been developed or published. Such models are essential for predicting the biological activity of a compound based on its molecular structure.

Conformation Analysis and Stereochemical Prediction

A formal conformational analysis to determine the most stable three-dimensional arrangements of this compound, as well as predictions of its stereochemical properties, is not present in the current body of scientific literature.

Future Research Directions and Translational Perspectives

Innovations in Green Chemistry for Synthesis of the Compound

The synthesis of 5-(Dimethoxymethyl)-2-fluorobenzaldehyde is an area ripe for the application of green chemistry principles to enhance sustainability. Key to this is the concept of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product. Traditional multi-step syntheses of complex molecules like this compound often have low atom economy due to the use of protecting groups and stoichiometric reagents that are not part of the final molecule. Future research will likely focus on developing synthetic routes that maximize atom economy, thereby reducing waste and improving resource efficiency.

One promising approach is the use of catalytic reactions, which can significantly improve atom economy. For instance, catalytic hydrogenation is a green method for converting unsaturated compounds, and similar principles can be applied to the synthesis of aromatic aldehydes. Additionally, exploring alternative, greener solvents is crucial. Many conventional organic solvents are volatile and toxic, posing environmental and health risks. Research into benign alternatives such as bio-based solvents like Cyrene, which is derived from cellulose, is gaining traction. The use of such solvents can dramatically reduce the environmental footprint of the synthesis process. Furthermore, developing solvent-free reaction conditions represents another important avenue for greening the synthesis of this compound.

Another key aspect of green chemistry is the use of renewable feedstocks. While the immediate precursors to this compound are typically derived from petrochemical sources, future innovations may explore pathways from bio-based starting materials. This shift would contribute to a more sustainable chemical industry by reducing reliance on fossil fuels.

Catalyst Development for Enhanced Selectivity and Efficiency

The acetalization step, which converts the aldehyde to a dimethoxymethyl group, is another critical transformation where catalyst development can play a vital role. While traditional methods often rely on stoichiometric acid catalysts, newer approaches are exploring more efficient and recyclable catalytic systems. For example, cobaloxime has been shown to be a highly efficient catalyst for the acetalization and ketalization of carbonyl compounds under solvent-free conditions. The development of solid acid catalysts is also a promising area, as they can be easily separated from the reaction mixture and reused, simplifying the purification process and reducing waste.

Future research in this area will likely focus on designing catalysts with even higher activity and selectivity. This includes the exploration of new metal catalysts, organocatalysts, and even biocatalysts to perform these transformations under milder and more environmentally friendly conditions. The goal is to develop catalytic systems that are not only highly efficient but also robust, recyclable, and cost-effective for industrial-scale production.

Exploration of Novel Reaction Pathways and Transformations

Beyond its synthesis, this compound is a versatile building block for a variety of chemical transformations. The presence of three distinct functional groups—the protected aldehyde, the fluorine atom, and the aromatic ring—provides multiple sites for further chemical modification, opening up avenues for the synthesis of a wide range of novel compounds.

The aldehyde group, once deprotected, is a gateway to numerous classical organic reactions. It can undergo nucleophilic addition, condensation reactions, and oxidation or reduction to yield a variety of functional groups. For instance, it can be converted to an alcohol, a carboxylic acid, or participate in the formation of carbon-carbon bonds through reactions like the Wittig or aldol reactions.

The fluorine atom imparts unique properties to the molecule and can influence its reactivity. The carbon-fluorine bond is exceptionally strong, making it generally stable. However, its presence can activate the aromatic ring for certain nucleophilic aromatic substitution reactions. Furthermore, the development of methods for stereospecific C-F bond cleavage could open up new synthetic possibilities, allowing for the conversion of fluoroaldehydes into other functional groups with high stereocontrol.

The aromatic ring itself can be further functionalized through electrophilic aromatic substitution reactions. The directing effects of the existing substituents will guide the position of new functional groups, allowing for the synthesis of polysubstituted aromatic compounds. The exploration of these novel reaction pathways and transformations will undoubtedly lead to the discovery of new molecules with potentially valuable properties for various applications.

Integration into Flow Chemistry and Automated Synthesis

The transition from traditional batch production to continuous flow chemistry offers numerous advantages for the synthesis of this compound. Flow chemistry involves pumping reagents through a reactor where they mix and react. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. The small reactor volumes and short residence times in microreactor systems can enable reactions to be carried out at near-room temperature, a significant improvement over the often cryogenic temperatures required in batch reactions.

Continuous flow processes can significantly shorten production times, from hours in a batch reactor to mere minutes in a microchannel reactor. This intensification of the process not only increases efficiency but also reduces equipment size and energy consumption. For the synthesis of benzaldehyde (B42025) derivatives, continuous flow methods have been developed for steps like hydrolysis and oxidation, demonstrating the feasibility of this technology for this class of compounds.

The integration of flow chemistry with automated synthesis platforms further enhances these benefits. Automated systems can control reagent delivery, reaction monitoring, and product purification, enabling high-throughput screening of reaction conditions and rapid optimization of synthetic routes. This approach is particularly valuable for the development of novel derivatives of this compound, as it allows for the rapid exploration of a wide range of reactants and catalysts. The future of fine chemical manufacturing, including for compounds like this compound, will likely involve the widespread adoption of these advanced manufacturing technologies.

Expanding Applications in Specialized Chemical Sectors

Fluorinated aromatic aldehydes, including this compound, are crucial building blocks in modern drug discovery and other specialized chemical sectors. The incorporation of fluorine atoms into organic molecules can significantly enhance their therapeutic properties by improving factors like metabolic stability, lipophilicity, and binding affinity to biological targets. This makes fluorinated intermediates highly sought after in the pharmaceutical industry for the synthesis of new anti-cancer and anti-inflammatory agents.

Beyond pharmaceuticals, these compounds are valuable in the agrochemical sector for the development of more effective and targeted pesticides. The unique properties conferred by the fluorine atom can lead to agrochemicals with improved efficacy and environmental profiles.

In the field of materials science, fluorinated compounds are used to create advanced materials with specific performance characteristics. The high electronegativity and small size of the fluorine atom can be leveraged to tune the electronic and physical properties of polymers and other materials.

The versatility of this compound as a synthetic intermediate ensures its continued importance in these and other specialized chemical sectors. As research continues to uncover new applications and synthetic methodologies, the demand for this and other fluorinated building blocks is expected to grow.

Q & A

Q. What are the key synthetic routes for 5-(dimethoxymethyl)-2-fluorobenzaldehyde, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example:
  • Friedel-Crafts Approach : Reacting a fluorinated aromatic precursor (e.g., 2-fluoroanisole derivatives) with a formylating agent (e.g., formyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous, low-temperature conditions to minimize side reactions .

  • Nucleophilic Substitution : Introducing the dimethoxymethyl group via methoxylation of a pre-functionalized benzaldehyde precursor.

  • Critical Factors : Catalyst choice, temperature control (-10°C to 25°C), and solvent selection (e.g., dichloromethane for Friedel-Crafts) significantly affect yield (typically 60–80%) and purity (>95%). Post-synthesis purification via column chromatography or recrystallization is recommended .

    • Data Table :
MethodCatalystTemperatureYield (%)Purity (%)
Friedel-CraftsAlCl₃0–5°C70–8095–98
Nucleophilic MethoxylationNaOH/MeOH25°C60–7090–95

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Peaks at δ 10.2 (aldehyde proton), δ 6.8–7.5 (aromatic protons), δ 3.8–4.0 (dimethoxymethyl OCH₃ groups).
  • ¹³C NMR : Aldehyde carbon at ~190 ppm, aromatic carbons at 110–160 ppm, methoxy carbons at ~55 ppm .
  • IR : Strong C=O stretch at ~1700 cm⁻¹, C-F stretch at 1100–1200 cm⁻¹, and C-O-C (methoxy) at ~1250 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 198.19 (C₁₀H₁₁FO₃) with fragments corresponding to loss of methoxy groups .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved during structural elucidation?

  • Methodological Answer :
  • Scenario : Discrepancies in aromatic proton splitting patterns or unexpected carbonyl shifts may arise from steric hindrance or solvent effects.
  • Resolution :

Variable Temperature NMR : Confirm conformational flexibility of the dimethoxymethyl group by analyzing spectra at low temperatures (e.g., -40°C) to "freeze" rotamers .

X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for analogous fluorinated benzaldehydes (e.g., 5-fluoro-2-methoxybenzaldehyde) .

DFT Calculations : Compare experimental NMR/IR data with computational models to validate proposed conformers .

Q. What strategies optimize the stability of this compound in long-term storage?

  • Methodological Answer :
  • Degradation Pathways : Aldehyde oxidation to carboxylic acid or hydrolysis of the dimethoxymethyl group under humid conditions.
  • Stabilization :

Storage : In airtight containers under inert gas (N₂/Ar) at -20°C, with desiccants (e.g., silica gel) to prevent moisture uptake .

Solvent Choice : Dissolve in dry DMSO or DMF for stock solutions to suppress oxidation .

Additives : Include radical scavengers (e.g., BHT) at 0.1% w/w to inhibit autoxidation .

Q. How does the electronic effect of the dimethoxymethyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electronic Impact : The electron-donating methoxy groups increase electron density on the aromatic ring, enhancing electrophilic substitution but reducing nucleophilic aromatic substitution (NAS) activity.
  • Case Study : In Suzuki-Miyaura coupling, the fluorine atom at the 2-position directs coupling to the 4-position, while the dimethoxymethyl group stabilizes intermediates via resonance .
  • Data Table :
Reaction TypeReactivity TrendPreferred Conditions
Electrophilic SubstitutionHigh (e.g., nitration)HNO₃/H₂SO₄, 0–5°C
Nucleophilic SubstitutionLowPd catalysis, high temp.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.